molecular formula C2H4LuO2 B099331 Lutetium(3+) acetate CAS No. 18779-08-3

Lutetium(3+) acetate

Cat. No.: B099331
CAS No.: 18779-08-3
M. Wt: 235.02 g/mol
InChI Key: WXHWNEZDKCJUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lutetium(3+) acetate is a chemical compound formed by the combination of lutetium ions and acetate ions. It is the acetate salt of lutetium with the chemical formula Lu(C₂H₃O₂)₃. This compound is known for its water solubility and forms colorless crystals. Lutetium is a rare earth element, and its compounds are often used in various scientific and industrial applications due to their unique properties .

Mechanism of Action

Target of Action

Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

This compound interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows this compound to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the somatostatin signaling pathway. By binding to somatostatin receptors, this compound can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .

Pharmacokinetics

It is known that this compound is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, this compound reacts with ammonium fluoride to produce lutetium fluoride . .

Preparation Methods

Lutetium(3+) acetate can be synthesized through several methods:

Chemical Reactions Analysis

Lutetium(3+) acetate undergoes various chemical reactions, including:

Scientific Research Applications

Preparation and Properties

Lutetium(3+) acetate can be synthesized through several methods, including:

  • Neutralization Reaction : Reacting lutetium oxide or hydroxide with acetic acid:
    Lu2O3+6CH3COOH2Lu CH3COO 3+3H2O\text{Lu}_2\text{O}_3+6\text{CH}_3\text{COOH}\rightarrow 2\text{Lu CH}_3\text{COO }_3+3\text{H}_2\text{O}
  • Reaction with Gaseous Acetic Acid : Lutetium oxide can also react directly with acetic acid vapor to form the acetate salt .

This compound is a water-soluble salt that forms colorless crystals and can exist as hydrates (e.g., Lu(CH₃COO)₃·nH₂O, where n = 1 or 4) .

Photodynamic Therapy

One of the most promising applications of this compound is in photodynamic therapy (PDT). Recent studies have focused on synthesizing this compound phthalocyanine complexes, which have shown potential as effective photosensitizers for cancer treatment. These complexes exhibit favorable physicochemical properties such as absorption and fluorescence characteristics suitable for PDT:

  • Synthesis : Water-soluble this compound phthalocyanines were synthesized and characterized.
  • Photophysical Properties : The complexes demonstrated absorption peaks at 675 nm and 685 nm, with singlet oxygen quantum yields of 0.32 and 0.35, indicating their effectiveness in generating reactive oxygen species upon light activation .

Catalysis

This compound serves as a precursor for various catalytic reactions. Its ability to facilitate the formation of ultra-pure compounds makes it valuable in the synthesis of advanced materials and catalysts. For instance:

  • Nanoscale Materials : this compound can be used to produce nanoscale materials that are essential in electronics and photonics .
  • Chemical Reactions : It acts as a catalyst in organic transformations and polymerizations due to its Lewis acid properties .

Biomedical Applications

Beyond its role in PDT, this compound has been investigated for its potential in medical imaging and targeted radiotherapy:

  • Radiopharmaceuticals : Lutetium isotopes (e.g., 177^{177}Lu) labeled with acetate are being studied for their application in targeted radiotherapy for cancers such as prostate cancer. The isotope's decay properties allow for effective tumor targeting while minimizing damage to surrounding healthy tissue .

Case Study 1: Photodynamic Inactivation of Pathogens

In a study examining the efficacy of this compound phthalocyanines against pathogenic microorganisms, researchers found that these compounds effectively inactivated Pseudomonas aeruginosa and Candida albicans when activated by specific light wavelengths. The study highlighted the importance of penetration depth into biofilms and the concentration-dependent effects on microbial viability .

Case Study 2: Enhanced Antitumor Activity

Another study demonstrated that combining lutetium texaphyrin-induced PDT with mitomycin C significantly improved antitumor responses in metastatic models. The addition of this compound-based compounds enhanced the therapeutic efficacy by prolonging tumor regrowth times compared to treatments using either modality alone .

Comparison with Similar Compounds

Lutetium(3+) acetate can be compared with other similar compounds, such as:

This compound stands out due to its specific applications in targeted radiotherapy and its role in advanced scientific research.

Biological Activity

Lutetium(III) acetate, with the chemical formula Lu(CH₃COO)₃, is an acetate salt of lutetium that has garnered attention for its potential biological applications, particularly in the fields of photodynamic therapy and radiopharmaceuticals. This article explores the biological activity of lutetium(III) acetate, summarizing key research findings, case studies, and relevant data.

Lutetium(III) acetate can be synthesized through various methods, including the neutralization of lutetium oxide or hydroxide with acetic acid. The reaction can be represented as follows:

Lu2O3+6CH3COOH2Lu CH3COO 3+3H2O\text{Lu}_2\text{O}_3+6\text{CH}_3\text{COOH}\rightarrow 2\text{Lu CH}_3\text{COO }_3+3\text{H}_2\text{O}

This compound is known to form colorless crystals and is soluble in water, which is advantageous for biological applications .

1. Photodynamic Therapy (PDT)

Recent studies have demonstrated the efficacy of lutetium(III) acetate phthalocyanine complexes as potential photosensitizers in photodynamic therapy. These complexes exhibit promising absorption properties in the far-red region, making them suitable for PDT applications. The generation of singlet oxygen, a reactive species crucial for PDT, was confirmed with quantum yields of 0.32 and 0.35 for different derivatives .

Table 1: Photophysical Properties of Lutetium(III) Acetate Phthalocyanines

PropertyValue
Absorption Peak675-685 nm
Fluorescence Peak704-721 nm
Singlet Oxygen Quantum Yield0.32 - 0.35

2. Radiopharmaceuticals

Lutetium-177, a radiolabeled form of lutetium, is used in targeted radiotherapy for treating certain cancers, particularly neuroendocrine tumors. Lutetium-177 dotatate binds to somatostatin receptors on tumor cells, allowing for targeted delivery of radiation that induces cellular damage while minimizing effects on surrounding healthy tissues .

Case Study: Efficacy in Cancer Treatment

In a clinical setting involving metastatic castration-resistant prostate cancer (mCRPC), lutetium-177 showed promising results in improving overall survival rates among patients who had not previously undergone chemotherapy. Observational studies indicated a median overall survival of approximately 16 months .

The biological activity of lutetium(III) acetate can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : In PDT, upon light activation, lutetium complexes generate ROS that can induce apoptosis in cancer cells.
  • Targeted Radiotherapy : Lutetium-177's beta-emission leads to localized damage in tumor cells expressing somatostatin receptors, effectively reducing tumor size and progression.

Safety and Toxicity

While lutetium compounds have shown therapeutic potential, safety profiles must be carefully evaluated. Adverse effects associated with lutetium-based therapies include fatigue, nausea, and hematological toxicities such as anemia and thrombocytopenia . Continuous monitoring during treatment is essential to manage these side effects effectively.

Properties

CAS No.

18779-08-3

Molecular Formula

C2H4LuO2

Molecular Weight

235.02 g/mol

IUPAC Name

acetic acid;lutetium

InChI

InChI=1S/C2H4O2.Lu/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

WXHWNEZDKCJUFF-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3]

Canonical SMILES

CC(=O)O.[Lu]

Key on ui other cas no.

18779-08-3

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.